molecular formula C19H18ClN3O3 B6347414 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354925-73-7

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347414
CAS RN: 1354925-73-7
M. Wt: 371.8 g/mol
InChI Key: FWBBOEFKASXMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (4-CPTMP) is a synthetic compound that has been studied extensively for its potential use in laboratory experiments. 4-CPTMP is a derivative of the pyrimidine ring, and it is commonly used as a precursor for the synthesis of other compounds. 4-CPTMP has been studied for its ability to act as a ligand for various receptors and for its potential applications in scientific research.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to act as a ligand for various receptors, including the serotonin 5-HT2A receptor and the GABA-A receptor. It has been used in a variety of scientific research applications, including drug screening, structure-activity relationship studies, and drug design. 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been used to study the effects of drugs on the human brain and to investigate the mechanisms of action of various drugs.

Mechanism of Action

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is believed to act as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it, but it does not elicit a full response. The compound has also been found to be an antagonist at the GABA-A receptor, blocking the action of GABA and preventing the receptor from being activated.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as an antidepressant. In animal studies, the compound was found to increase the levels of serotonin in the brain, and it was also found to reduce anxiety-like behavior. It has also been studied for its potential to act as an anticonvulsant, and it has been found to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is readily available and relatively inexpensive. Additionally, it is easy to synthesize and purify, and it is stable in aqueous solution. However, one of the limitations of using 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is that it has a relatively low affinity for its target receptors, which can make it difficult to study the effects of the compound in detail.

Future Directions

There are several potential future directions for research involving 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to investigate the compound’s potential as an antidepressant, as well as its potential to treat other psychiatric disorders. Additionally, further research could be conducted to better understand the mechanism of action of the compound, as well as to develop more efficient methods of synthesis. Additionally, further research could be conducted to investigate the compound’s potential as an anticonvulsant, as well as its potential to treat other neurological disorders. Finally, researchers could investigate the compound’s potential to act as a ligand for other receptors, such as the dopamine receptor, and its potential to be used in drug design.

Synthesis Methods

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized from the reaction of 2-chlorophenylpyridine with 3,4,5-trimethoxyphenylacetic acid. The reaction is conducted in aqueous solution, and it produces a white crystalline solid. The product is purified by recrystallization and then dried to obtain the pure compound.

properties

IUPAC Name

4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-24-16-8-11(9-17(25-2)18(16)26-3)14-10-15(23-19(21)22-14)12-6-4-5-7-13(12)20/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBBOEFKASXMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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